ethyl 6-(3-hydroxyphenyl)hexanoate
Description
Ethyl 6-(3-hydroxyphenyl)hexanoate is an ester derivative featuring a hexanoate backbone substituted with a 3-hydroxyphenyl group at the sixth carbon. This article systematically compares its chemical features, functional attributes, and applications with similar compounds, drawing on data from aroma chemistry, synthetic intermediates, and biologically active derivatives.
Properties
CAS No. |
2742652-56-6 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 6-(3-hydroxyphenyl)hexanoate can be achieved through several methods. One common approach involves the esterification of 6-(3-hydroxyphenyl)hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Ethyl 6-(3-hydroxyphenyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-(3-hydroxyphenyl)hexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 6-(3-hydroxyphenyl)hexanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active hydroxyphenyl component, which can then interact with various biological pathways.
Comparison with Similar Compounds
Aroma-Active Ethyl Esters
Ethyl hexanoate (C₈H₁₆O₂) is a well-documented aroma compound in fruits such as pineapple and passion fruit, contributing sweet, fruity notes . In contrast, ethyl 6-(3-hydroxyphenyl)hexanoate’s hydroxyphenyl group introduces polarity and hydrogen-bonding capacity, likely reducing volatility and altering its sensory profile. For instance, ethyl 3-hydroxyhexanoate (C₈H₁₆O₃), with a hydroxyl group on the hexanoate chain, is valued in fragrances for its stability and pleasant aroma . The hydroxyphenyl variant may similarly find niche applications in perfumery or flavoring, albeit with distinct olfactory characteristics.
Phenyl-Substituted Esters in Functional Materials
Ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate, a liquid crystal precursor, demonstrates the role of aromatic and polar groups in mesogenic behavior . The hydroxyphenyl group in the target compound could similarly influence phase transitions or optical properties, though its applications in liquid crystals remain unexplored.
Pharmacologically Relevant Derivatives
Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate (C₁₆H₂₃NO₃), a coumarin derivative, is used in biomolecule labeling . The hydroxyphenyl group in this compound may offer bioactivity or binding affinity, positioning it as a candidate for drug delivery or bioactive molecule design.
Data Table: Key Features of this compound and Analogs
*Inferred structure; †Hypothesized based on analogs.
Research Findings and Implications
- Aroma vs. Stability: Simpler esters like ethyl hexanoate dominate aroma profiles due to high volatility , while hydroxyphenyl or hydroxylated analogs (e.g., ethyl 3-hydroxyhexanoate) exhibit enhanced stability and solubility, favoring sustained release in cosmetics .
- Synthetic Utility : Reactive derivatives (e.g., chloroformyl esters) prioritize functionalization , whereas hydroxyphenyl groups may enhance biocompatibility for drug formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
